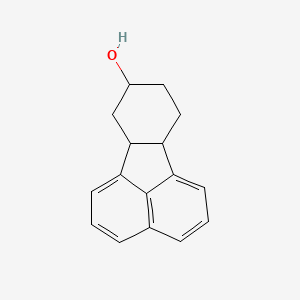
6b,7,8,9,10,10a-Hexahydrofluoranthen-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6b,7,8,9,10,10a-Hexahydrofluoranthen-8-ol is a chemical compound with the molecular formula C16H16O. It is a derivative of fluoranthene, a polycyclic aromatic hydrocarbon. This compound is characterized by its hexahydrofluoranthene core structure, which is partially hydrogenated, and an alcohol functional group at the 8th position. The compound’s unique structure makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6b,7,8,9,10,10a-Hexahydrofluoranthen-8-ol typically involves the hydrogenation of fluoranthene derivatives under specific conditions. One common method includes the catalytic hydrogenation of fluoranthene in the presence of a palladium or platinum catalyst. The reaction is carried out under high pressure and temperature to ensure complete hydrogenation of the aromatic rings, resulting in the hexahydrofluoranthene structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain the required pressure and temperature conditions. The use of efficient catalysts and optimized reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6b,7,8,9,10,10a-Hexahydrofluoranthen-8-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be further hydrogenated to reduce any remaining unsaturated bonds.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with halogens.
Major Products Formed
Oxidation: Formation of 6b,7,8,9,10,10a-Hexahydrofluoranthen-8-one or corresponding carboxylic acids.
Reduction: Formation of fully saturated hexahydrofluoranthene derivatives.
Substitution: Formation of halogenated hexahydrofluoranthene derivatives.
Scientific Research Applications
6b,7,8,9,10,10a-Hexahydrofluoranthen-8-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic compounds and as a model compound in studying hydrogenation reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 6b,7,8,9,10,10a-Hexahydrofluoranthen-8-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 8th position allows it to form hydrogen bonds with various biomolecules, influencing their structure and function. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Benzo[a]fluorene: Another polycyclic aromatic hydrocarbon with a similar core structure but lacking the hydroxyl group.
7,8,9,10-Tetrahydrobenzo[a]pyrene: A partially hydrogenated derivative of benzo[a]pyrene with similar chemical properties.
Δ8-Tetrahydrocannabinol: A cannabinoid with a similar polycyclic structure but different functional groups and biological activity.
Uniqueness
6b,7,8,9,10,10a-Hexahydrofluoranthen-8-ol is unique due to its specific hydrogenation pattern and the presence of the hydroxyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications in research and industry.
Properties
CAS No. |
79870-16-9 |
|---|---|
Molecular Formula |
C16H16O |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
6b,7,8,9,10,10a-hexahydrofluoranthen-8-ol |
InChI |
InChI=1S/C16H16O/c17-11-7-8-12-13-5-1-3-10-4-2-6-14(16(10)13)15(12)9-11/h1-6,11-12,15,17H,7-9H2 |
InChI Key |
RUCAPFZDTLWXCP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1O)C3=CC=CC4=C3C2=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


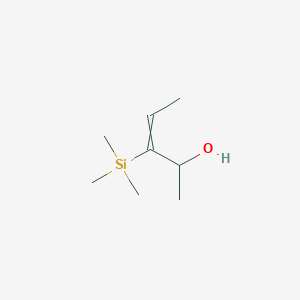
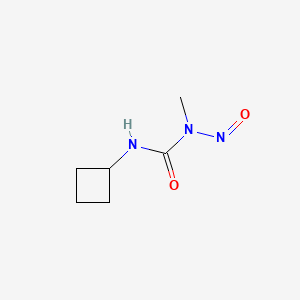
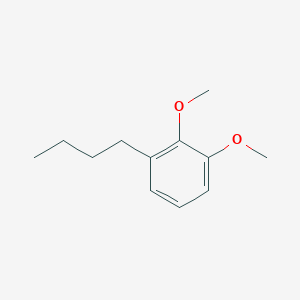
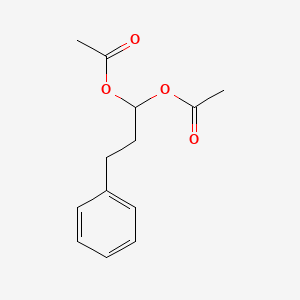
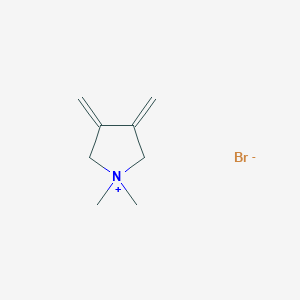
![Butyl {4-[(oxiran-2-yl)methoxy]phenyl}carbamate](/img/structure/B14418097.png)
![1-Buten-1-one, 4,4,4-trifluoro-3-(trifluoromethyl)-3-[(trimethylsilyl)oxy]-](/img/structure/B14418098.png)
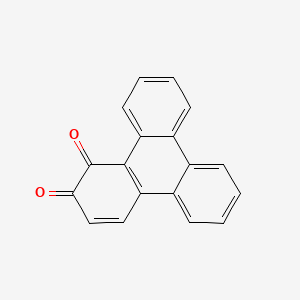
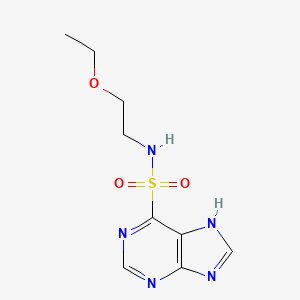
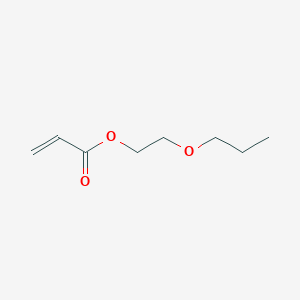
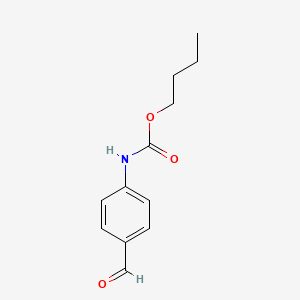
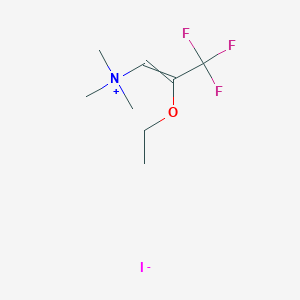
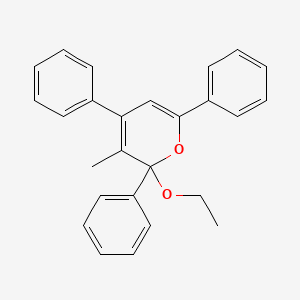
![1-(2-Methyl-1-oxaspiro[2.2]pentan-2-yl)ethan-1-one](/img/structure/B14418138.png)
